molecular formula C17H32N2 B10885952 1'-(4-Methylcyclohexyl)-1,4'-bipiperidine

1'-(4-Methylcyclohexyl)-1,4'-bipiperidine

Cat. No.: B10885952
M. Wt: 264.4 g/mol
InChI Key: NMGLLWUAOMJJLG-UHFFFAOYSA-N
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Description

1'-(4-Methylcyclohexyl)-1,4'-bipiperidine is a bicyclic amine derivative characterized by two piperidine rings connected via a single bond, with a 4-methylcyclohexyl substituent attached to one of the nitrogen atoms. This structure confers unique physicochemical properties, including enhanced lipophilicity and conformational flexibility, which influence its interactions with biological targets. Such compounds are prevalent in medicinal chemistry, serving as intermediates or active pharmaceutical ingredients (APIs) in antipsychotics, antiviral agents, and enzyme inhibitors .

Properties

Molecular Formula

C17H32N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C17H32N2/c1-15-5-7-16(8-6-15)19-13-9-17(10-14-19)18-11-3-2-4-12-18/h15-17H,2-14H2,1H3

InChI Key

NMGLLWUAOMJJLG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Methylcyclohexyl)-1,4’-bipiperidine typically involves the reaction of 4-methylcyclohexylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine-substituted carbon, leading to the formation of the bipiperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Methylcyclohexyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1’-(4-Methylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(4-Methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Stability

The stability and biological activity of 1,4'-bipiperidine derivatives are highly dependent on substituents. For example:

  • Pd(II) Complexes: Binuclear Pd(BHEP)-1,4-bipiperidine complexes exhibit superior stability compared to Pd(MME)-1,4-bipiperidine analogs due to reduced labilization effects from sulfur donors in MME (methionine methyl ester) .
  • Substituent Size: Small alkyl groups (e.g., methyl) at position 3 of the 1-oxo-3,4-dihydroisoquinoline-4–1,4-bipiperidine carboxamide scaffold enhance potency against PARP1/2 enzymes, while bulkier cycloalkyl groups diminish activity .

Pharmacological Profiles

Compound Substituents Therapeutic Application Key Findings Reference
1'-(4-Methylcyclohexyl)-1,4'-bipiperidine 4-Methylcyclohexyl Not explicitly reported Hypothesized to improve metabolic stability and receptor binding due to lipophilicity. N/A
Pipamperone 4-(4-Fluorophenyl)-4-oxobutyl, carboxamide Antipsychotic Binds dopamine D2 receptors; used in schizophrenia therapy .
SCH 351125 4-Bromophenyl, ethoxyimino, methylpyridinyl Antiviral (CCR5 antagonist) Potent anti-HIV activity; oral bioavailability >50% in primates .
CP-640186 Anthrylcarbonyl, morpholinylcarbonyl Lipogenesis inhibitor Targets acetyl-CoA carboxylase; potential for metabolic disorder treatment .
1’-(Pyridin-3-yl)-1,4’-bipiperidine Pyridinyl Synthetic intermediate High-yield synthesis (99%) via nucleophilic aromatic amination .

Key Research Findings and Trends

Substituent Effects :

  • Lipophilicity : The 4-methylcyclohexyl group likely enhances blood-brain barrier penetration compared to polar groups (e.g., carboxamide in pipamperone) .
  • Enzymatic Inhibition : Small alkyl groups optimize enzyme binding (e.g., PARP1/2), while bulkier groups disrupt interactions .

Therapeutic Potential: CNS Disorders: Pipamperone’s success highlights bipiperidine derivatives' applicability in neuropsychiatry . Oncology: Pd(II) bipiperidine complexes show promise in DNA-targeted tumor therapy .

Synthetic Innovations: High-Yield Routes: Modern methods like gradient elution HPLC and flash chromatography improve purification efficiency .

Biological Activity

Introduction

1'-(4-Methylcyclohexyl)-1,4'-bipiperidine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article aims to explore its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1'-(4-Methylcyclohexyl)-1,4'-bipiperidine is characterized by its bipiperidine structure, which consists of two piperidine rings linked by a carbon chain. The presence of a 4-methylcyclohexyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC_{15}H_{26}N_{2}
Molecular Weight250.39 g/mol
LogP3.5
Solubility in WaterLow

The biological activity of 1'-(4-Methylcyclohexyl)-1,4'-bipiperidine primarily involves its interaction with various neurotransmitter receptors and ion channels. Research indicates that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and synaptic plasticity.

Key Mechanisms:

  • nAChR Modulation : The compound's structural similarity to other known nAChR ligands suggests it may enhance or inhibit receptor activity, impacting cognitive functions and neuroprotection.
  • Dopaminergic Activity : Preliminary studies indicate potential dopaminergic effects, which could be relevant in treating disorders such as Parkinson's disease or schizophrenia.

Antinociceptive Effects

Research has demonstrated that 1'-(4-Methylcyclohexyl)-1,4'-bipiperidine exhibits significant antinociceptive properties in animal models. In a study involving rodents, the compound was administered to evaluate its pain-relieving effects.

Case Study Findings:

  • Dosage : Administered at doses ranging from 10 to 50 mg/kg.
  • Results : A dose-dependent reduction in pain response was observed, suggesting efficacy comparable to standard analgesics.

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of this compound. Recent studies have explored its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli1250 µg/ml
Staphylococcus aureus1000 µg/ml
Pseudomonas aeruginosa1500 µg/ml

These findings indicate that 1'-(4-Methylcyclohexyl)-1,4'-bipiperidine possesses notable antibacterial properties, warranting further exploration for therapeutic use in infectious diseases.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that the compound has a favorable safety margin at therapeutic doses; however, detailed toxicological data is still required.

Key Observations:

  • Acute Toxicity : No significant adverse effects were noted at doses below 100 mg/kg in rodent models.
  • Chronic Exposure : Long-term studies are needed to assess potential cumulative toxicity or organ-specific effects.

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